Product packaging for 4-Piperidineethanol, 1-benzoyl-(Cat. No.:CAS No. 152902-80-2)

4-Piperidineethanol, 1-benzoyl-

Cat. No.: B1336695
CAS No.: 152902-80-2
M. Wt: 233.31 g/mol
InChI Key: ZLSCUORIBOSKDF-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Chemistry

The significance of 4-Piperidineethanol (B32411), 1-benzoyl- in synthetic chemistry is largely derived from its embedded structural features: the benzoylpiperidine core. The benzoylpiperidine fragment is often referred to as a "privileged structure" in drug discovery. mdpi.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the ease with which its piperidine (B6355638) ring and benzoyl moiety can be functionalized make it a valuable starting point for creating diverse molecular libraries.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. evitachem.com Researchers utilize it as a foundational element for constructing pharmaceuticals aimed at treating neurological disorders. evitachem.com Its structural similarity to known psychoactive compounds also drives investigation into its potential effects on neurotransmitter systems. evitachem.com Furthermore, the core structure is integral to the development of potent analgesics, demonstrating its broad applicability in medicinal chemistry.

Overview of Structural Features Relevant to Reactivity and Synthesis

N-Benzoyl Group: This group significantly influences the molecule's electronic properties and steric profile. The amide bond is generally stable, and the aromatic ring offers a site for further modification. The presence of the benzoyl group can enhance binding affinity to target proteins through hydrophobic interactions. evitachem.com The carbonyl group within this moiety can undergo reduction reactions. evitachem.com

4-(2-Hydroxyethyl) Group: The primary alcohol at the terminus of the ethyl substituent is a key site for reactivity. It can readily undergo reactions typical of alcohols, such as oxidation to an aldehyde or carboxylic acid, and acylation to form esters. evitachem.com This handle allows for the covalent attachment of other molecular fragments, extending the compound's synthetic versatility.

The interplay of these features allows for a range of chemical transformations, making the compound a multifaceted building block.

Table 1: Key Structural Features and Associated Reactivity

Structural FeatureType of ReactionsSignificance in Synthesis
Piperidine Nitrogen (Amide)Nucleophilic Substitution (under certain conditions)Influences overall molecular shape and biological interactions.
Benzoyl Carbonyl GroupReductionCan be converted to an alcohol, altering the electronic and steric properties. evitachem.com
Hydroxyl Group (-OH)Acylation, Oxidation, EtherificationProvides a primary point for further functionalization and chain extension. evitachem.com
Aromatic RingElectrophilic Aromatic SubstitutionAllows for modification of the benzoyl moiety to fine-tune properties.

Scope and Objectives of Research on 4-Piperidineethanol, 1-benzoyl-

Research centered on 4-Piperidineethanol, 1-benzoyl- and its derivatives is primarily driven by its potential in drug development. The principal objectives include:

Development of Novel Therapeutics: A major focus is its use as a scaffold to synthesize new drugs. Derivatives have been investigated for their potential as anti-acetylcholinesterase agents for conditions like Alzheimer's disease, showcasing the importance of the piperidine core in interacting with biological targets. evitachem.comnih.gov

Intermediate for Complex Synthesis: The compound is a valuable intermediate in multi-step synthetic pathways. For instance, the related compound, 1-benzoylpiperidine-4-carboxylic acid, is a crucial precursor in the synthesis of short-acting opioid analgesics.

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of 4-Piperidineethanol, 1-benzoyl- to understand how specific chemical changes affect its biological activity. This includes altering substituents on the benzoyl ring or modifying the piperidine core to optimize potency and selectivity for specific enzymes or receptors. mdpi.com

Exploration of New Synthetic Methodologies: The synthesis of the benzoylpiperidine core itself is a subject of research, with efforts aimed at developing more efficient, cost-effective, and environmentally friendly routes. This includes optimizing reaction conditions and exploring different starting materials. evitachem.com

The synthesis of the core structure can be approached through various routes, often beginning with readily available piperidine derivatives. A common method involves the benzoylation of a pre-functionalized piperidine using benzoyl chloride. evitachem.comorgsyn.org For example, a general pathway might start from 4-piperidinecarboxylic acid, which undergoes a series of reactions including esterification, acylation, and finally reduction to yield the desired alcohol functionality. evitachem.com

Table 2: Common Reactions in the Synthesis and Derivatization of the Benzoylpiperidine Scaffold

Reaction TypeReagents/ConditionsPurpose
N-BenzoylationBenzoyl chloride, Base (e.g., NaOH, Triethylamine)Introduction of the key benzoyl group onto the piperidine nitrogen. evitachem.comorgsyn.org
Reduction (Carbonyl)Reducing agents (e.g., NaBH₄)Conversion of the benzoyl ketone to a secondary alcohol. evitachem.com
Acylation (Hydroxyl)Acid chlorides, AnhydridesEster formation at the hydroxyl group for further modification. evitachem.com
Friedel-Crafts AcylationAluminum trichlorideA method to introduce the benzoyl moiety onto an aromatic ring, relevant for building the core structure.
Dieckmann CondensationBase (e.g., Sodium ethoxide)An intramolecular reaction used in the synthesis of substituted piperidone precursors. chemicalbook.comresearchgate.net

Through these focused research objectives and synthetic explorations, 4-Piperidineethanol, 1-benzoyl- continues to be a compound of high interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1336695 4-Piperidineethanol, 1-benzoyl- CAS No. 152902-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCUORIBOSKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439639
Record name 4-Piperidineethanol, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152902-80-2
Record name 4-Piperidineethanol, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Piperidineethanol, 1 Benzoyl

Retrosynthetic Analysis of 4-Piperidineethanol (B32411), 1-benzoyl-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Piperidineethanol, 1-benzoyl-, a primary disconnection can be made at the amide bond, separating the benzoyl group from the piperidine (B6355638) ring. This suggests a synthetic strategy involving the acylation of a 4-piperidineethanol derivative.

Another key disconnection involves the ethanol (B145695) substituent on the piperidine ring. This C-C bond can be traced back to a precursor like a carboxylic acid or an ester, which can then be reduced to the corresponding alcohol. This approach points towards starting materials such as 4-piperidinecarboxylic acid or its esters.

Precursor Identification and Starting Material Strategies

The synthesis of 4-Piperidineethanol, 1-benzoyl- relies on readily available and versatile precursors. evitachem.com The selection of these starting materials is crucial for an efficient and high-yielding synthetic route.

Utilization of Piperidine Derivatives

Piperidine and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. chemrevlett.com For the synthesis of 4-Piperidineethanol, 1-benzoyl-, 4-piperidineethanol serves as a direct precursor. chemimpex.com Alternatively, isonipecotic acid (4-piperidinecarboxylic acid) and its esters are commonly employed starting materials. nih.govgoogle.com The carboxylic acid or ester functionality at the 4-position of the piperidine ring provides a handle for further chemical transformations to introduce the desired ethanol group.

Piperidine Precursor Role in Synthesis
4-PiperidineethanolDirect precursor for benzoylation
Isonipecotic AcidPrecursor for reduction to 4-piperidineethanol
Ethyl IsonipecotateEster precursor for reduction to 4-piperidineethanol

Application of Benzoyl Halides

Benzoyl halides, particularly benzoyl chloride, are the most common reagents for introducing the benzoyl group onto the piperidine nitrogen. evitachem.comorgsyn.org The high reactivity of the acyl halide facilitates the acylation reaction, typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Benzoylating Agent Reaction Type
Benzoyl ChlorideAcylation

Established Synthetic Routes and Reaction Pathways

The synthesis of 4-Piperidineethanol, 1-benzoyl- is typically achieved through multi-step approaches that combine several key chemical transformations.

Multi-step Synthesis Approaches

A common synthetic route starts from ethyl 1-benzoylpiperidine-4-carboxylate. prepchem.com This intermediate is then subjected to reduction to yield the target molecule, 4-Piperidineethanol, 1-benzoyl-. One documented method involves the use of lithium borohydride (B1222165) in tetrahydrofuran (B95107) to selectively reduce the ester to the alcohol. prepchem.com

Another strategy begins with 4-piperidinecarboxylic acid, which is first N-benzoylated. The resulting 1-benzoylpiperidine-4-carboxylic acid can then be reduced to the desired alcohol.

A more elaborate synthesis starts from 4-piperidone (B1582916) monohydrate hydrochloride. chemicalbook.com This is first converted to 1-benzyl-4-piperidone, which can then undergo a series of reactions to introduce the ethanol group and replace the benzyl (B1604629) protecting group with a benzoyl group.

Acylation is a pivotal step in the synthesis of 4-Piperidineethanol, 1-benzoyl-. This reaction involves the introduction of the benzoyl group onto the nitrogen atom of the piperidine ring. The most common method is the Schotten-Baumann reaction, where benzoyl chloride is reacted with the piperidine derivative in the presence of an aqueous base. orgsyn.org

In a typical procedure, the piperidine derivative is dissolved in a suitable solvent, and benzoyl chloride is added along with a base such as sodium hydroxide (B78521) or triethylamine (B128534). evitachem.comorgsyn.org The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the amide product.

The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, and its synthesis often involves the N-acylation of a piperidine ring. nih.govmdpi.com In some synthetic routes, the piperidine nitrogen is first protected, for example, with an acetyl group, before carrying out other transformations on the molecule. nih.govgoogle.com The protecting group is then removed, and the benzoyl group is introduced in a later step.

Reduction Reactions in Synthetic Sequences

Reduction reactions are pivotal in the synthesis of 4-Piperidineethanol, 1-benzoyl-, particularly for the formation of the crucial ethanol side chain. A common strategy involves the reduction of a carbonyl group at the 4-position of the piperidine ring. This precursor, typically a carboxylic acid or an ester, undergoes reduction to yield the primary alcohol of the ethanol moiety.

One plausible synthetic route begins with 1-benzoyl-piperidine-4-carboxylic acid or its corresponding ester. The reduction of this carboxylic acid or ester to the alcohol can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this type of transformation, capable of reducing both carboxylic acids and esters to primary alcohols. mdpi.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under reflux conditions. mdpi.com

Alternatively, a two-step process can be employed where the carboxylic acid is first converted to an ester (see section 2.3.2.1), which is then reduced. This can sometimes offer better control and milder reaction conditions. For the reduction of esters, sodium borohydride (NaBH₄) in combination with a Lewis acid or in a protic solvent can also be effective, although it is generally less reactive than LiAlH₄. dtic.mil

A general representation of this reduction is shown below:

R-COOR' (or R-COOH) + Reducing Agent → R-CH₂OH
(where R is the 1-benzoyl-4-piperidyl group)
Reactant Reducing Agent Solvent Conditions Product Reference
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanoneLiAlH₄Dry THFReflux6,7-Dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline mdpi.com
Substituted 2-piperidonesLiAlH₄ or NaBH₄--Corresponding piperidines dtic.mil
This table presents examples of reduction reactions on related piperidine structures.

Sequential Functional Group Transformations

The synthesis of 4-Piperidineethanol, 1-benzoyl- often relies on a sequence of functional group transformations to build the molecule step-by-step. These transformations include esterification, alkylation, and hydrolysis, which allow for the strategic manipulation of intermediates.

Esterification

Esterification is a key step when the synthetic strategy involves the conversion of a carboxylic acid intermediate into an ester. evitachem.com This is often done to facilitate subsequent reactions, such as reduction, or to improve the solubility and handling of the compound. The Fischer esterification is a classic method where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

For instance, 1-benzoyl-piperidine-4-carboxylic acid can be converted to its ethyl ester by reacting it with ethanol in the presence of an acid catalyst. chemicalbook.comguidechem.com This ester can then be isolated and used in the next synthetic step, such as reduction to 4-Piperidineethanol, 1-benzoyl-.

Carboxylic Acid Alcohol Catalyst Product Reference
Carboxylic AcidsAlcoholsAcid (e.g., H₂SO₄, TsOH)Esters masterorganicchemistry.com
Adipic acidEthanol-Ethyl adipate masterorganicchemistry.com
This table provides general examples of esterification reactions.
Alkylation Reactions

Alkylation reactions can be employed to introduce the two-carbon side chain at the 4-position of the piperidine ring. rsc.org For example, starting with a suitable 1-benzoyl-4-piperidone, an alkylation reaction can introduce an acetate (B1210297) or a related two-carbon unit. rsc.org This can be achieved by forming the enolate of the piperidone using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile like ethyl bromoacetate.

The resulting keto-ester can then be subjected to further transformations, including reduction of both the ketone and the ester functionalities to yield the desired 1-benzoyl-4-(2-hydroxyethyl)piperidine.

Hydrolysis Steps

Hydrolysis is a fundamental reaction in organic synthesis and can be utilized in the preparation of 4-Piperidineethanol, 1-benzoyl- precursors. evitachem.com For example, if the synthesis starts with an esterified form of the 4-position side chain, such as 1-benzoyl-4-(2-acetoxyethyl)piperidine, the acetyl group can be removed by hydrolysis to yield the final product. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous or alcoholic solution, is commonly employed to saponify the ester.

Advanced Synthetic Strategies

To achieve higher levels of control and efficiency, particularly with respect to stereochemistry, advanced synthetic strategies are employed.

Asymmetric Synthesis Approaches

The development of asymmetric methods for the synthesis of substituted piperidines is of great interest due to the prevalence of chiral piperidine scaffolds in biologically active molecules. lookchem.comrsc.orgnih.govrsc.org For 4-Piperidineethanol, 1-benzoyl-, if a chiral center were to be introduced, for example at the carbon bearing the hydroxyl group, asymmetric synthesis would be crucial.

One approach to asymmetric synthesis involves the use of a chiral auxiliary. lookchem.com This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric Michael additions. rsc.org For instance, an asymmetric reduction of a ketone precursor to the alcohol could be achieved using a chiral reducing agent or a catalyst.

Furthermore, chemo-enzymatic methods are emerging as a sustainable and highly selective approach to creating chiral piperidines. nih.gov These methods utilize enzymes to catalyze key stereoselective transformations, often with high enantiomeric excess. nih.gov For example, an ene-reductase could be used for the asymmetric reduction of a C=C double bond in a tetrahydropyridine (B1245486) precursor.

Strategy Description Potential Application Reference
Chiral Hydrazone MethodUse of a chiral hydrazone to direct asymmetric alkylation.Introduction of a chiral side chain at the 4-position. lookchem.com
Exocyclic Chirality InductionA one-pot synthesis of substituted piperidines using chiral amines to induce chirality.Asymmetric synthesis of the piperidine ring itself. acs.org
Chemo-enzymatic DearomatizationA combination of chemical synthesis and biocatalysis to prepare stereo-defined piperidines.Asymmetric reduction of a tetrahydropyridine intermediate. nih.gov
Organocatalytic DesymmetrizationUse of a chiral organocatalyst to desymmetrize a prochiral substrate.Creating stereocenters in the piperidine ring via intramolecular aza-Michael reaction. rsc.org
This table summarizes advanced asymmetric strategies applicable to piperidine synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4-Piperidineethanol, 1-benzoyl- and related piperidine derivatives aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, safer solvents, and more energy-efficient methods.

One of the key areas of green chemistry research in piperidine synthesis is the use of biocatalysis. rsc.org Enzymes, such as lipases, have been shown to be effective catalysts for the acylation of amines and alcohols under mild reaction conditions. rsc.org The use of an immobilized lipase (B570770), for instance, Candida antarctica lipase B (CALB), could offer a greener alternative to traditional chemical acylation. rsc.org This biocatalytic approach often proceeds with high selectivity and avoids the use of harsh reagents and solvents. The enzyme can also be recycled and reused, adding to the sustainability of the process. rsc.org

A biocatalytic synthesis of piperidine derivatives has been demonstrated through a multicomponent reaction using an immobilized lipase. rsc.org This approach allows for the construction of the piperidine ring in a single step from simple starting materials, yielding clinically valuable compounds in good yields. rsc.org While not directly applied to 4-Piperidineethanol, 1-benzoyl-, this methodology showcases the potential of biocatalysis in creating complex piperidine structures in a more environmentally friendly manner.

Another green chemistry strategy is the development of one-pot synthesis protocols. These methods combine multiple reaction steps into a single procedure, which can reduce solvent usage, energy consumption, and waste generation. For N-substituted piperidones, a key intermediate for some piperidine derivatives, a green chemistry approach has been developed that offers significant advantages over the classical Dieckmann condensation. nih.gov

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. Water-mediated reactions, where possible, eliminate the need for volatile and often toxic organic solvents. Research has shown the successful synthesis of piperidinols through a water-mediated intramolecular cyclization, highlighting the potential for aqueous-based syntheses of piperidine derivatives.

The principles of atom economy are also central to green synthesis. Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy.

Green Chemistry PrincipleApplication in Piperidine SynthesisPotential for 4-Piperidineethanol, 1-benzoyl- Synthesis
Biocatalysis Use of immobilized lipases (e.g., CALB) for acylation and multicomponent reactions to form the piperidine ring. rsc.orgEnzymatic acylation of 4-piperidineethanol using a lipase and a benzoyl donor.
Safer Solvents Use of water as a reaction medium for intramolecular cyclizations.Performing the N-benzoylation of 4-piperidineethanol in an aqueous system.
Atom Economy Development of multicomponent reactions to build the piperidine scaffold. rsc.orgExploring a one-pot synthesis that forms and functionalizes the piperidine ring concurrently.
Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts.Utilizing an enzymatic reaction that proceeds under mild conditions, reducing energy input.

Chemical Reactivity and Transformations of 4 Piperidineethanol, 1 Benzoyl

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The presence of the electron-withdrawing benzoyl group significantly influences the reactivity of the piperidine nitrogen. While it is part of a tertiary amide and thus less basic and nucleophilic than a simple tertiary amine, it still retains some reactive potential.

Nucleophilic Characteristics and Reactions with Electrophiles

The lone pair of electrons on the piperidine nitrogen atom allows it to act as a nucleophile, capable of reacting with various electrophiles. commonorganicchemistry.com The benzoyl group, however, delocalizes this lone pair to some extent, diminishing its nucleophilicity compared to non-acylated piperidines. Despite this, the nitrogen can still participate in nucleophilic substitution reactions. commonorganicchemistry.comorganic-chemistry.org The reactivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, strong electrophiles are generally required to achieve a reaction at this site.

Acylation reactions at the nitrogen are generally not feasible due to the existing benzoyl group, as it is already an amide. However, the underlying piperidine structure is often synthesized by acylating a piperidine precursor with benzoyl chloride. commonorganicchemistry.com

N-Alkylation Reactions

While the amide nitrogen in 4-Piperidineethanol (B32411), 1-benzoyl- is significantly less reactive than a free secondary amine, N-alkylation of the parent piperidine ring is a common transformation in the synthesis of related compounds. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. To achieve mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction conditions can be carefully controlled, for instance, by the slow addition of the alkylating agent. youtube.com Common methods for the N-alkylation of piperidine derivatives are summarized in the table below.

Reagent System Solvent Base Conditions Reference
Alkyl bromide or iodideAcetonitrile (B52724)None (or KHCO₃)Room Temperature, slow addition youtube.com
Alkylating agentDry DMFK₂CO₃Room Temperature youtube.com
Alkylating agentDry DMFNaH0 °C to Room Temperature youtube.com
Alkyl halideAcetonitrileN,N-diisopropylethylamineRoom Temperature youtube.com

Transformations Involving the Hydroxyl Group

The primary hydroxyl group at the end of the ethanol (B145695) substituent is a key site for a variety of chemical transformations, including esterification, amidation, and oxidation.

Esterification Reactions

The primary hydroxyl group of 4-Piperidineethanol, 1-benzoyl- can be readily converted to an ester through reaction with a variety of acylating agents. commonorganicchemistry.com Acid anhydrides and acid chlorides are commonly employed for this purpose in the presence of a base to neutralize the acidic byproduct. hud.ac.ukyoutube.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent. A common example is the use of acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. youtube.com

Acylating Agent Type Example Reagent Typical Base Byproduct
Acid AnhydrideAcetic AnhydridePyridine (B92270), Triethylamine (B128534)Carboxylic Acid
Acid ChlorideBenzoyl ChloridePyridine, TriethylamineHCl
Carboxylic AcidBenzoic AcidAcid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC)Water

Amidation Reactions

Direct conversion of the hydroxyl group to an amide is a more complex transformation that typically requires activation of the alcohol. The Mitsunobu reaction is a powerful and widely used method for this purpose. organic-chemistry.orgnih.gov In this reaction, the alcohol is treated with a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). This in situ generates an alkoxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by an amine or an imide (like phthalimide) leads to the formation of the corresponding C-N bond with inversion of configuration if the alcohol is chiral. organic-chemistry.orgnih.gov The use of phthalimide, followed by hydrolysis, is a classic approach known as the Gabriel synthesis for preparing primary amines from alcohols. nih.gov

Reagent System Nitrogen Nucleophile Key Intermediate Resulting Product Reference
PPh₃, DEAD/DIADPhthalimideAlkoxyphosphonium saltN-Alkylphthalimide organic-chemistry.orgnih.gov
PPh₃, DEAD/DIADHydrazoic Acid (HN₃)Alkoxyphosphonium saltAlkyl Azide organic-chemistry.org
PPh₃, DEAD/DIADSulfonamides (e.g., NsNHBoc)Alkoxyphosphonium saltN-Alkylsulfonamide nih.gov

Oxidation Reactions

The primary alcohol of 4-Piperidineethanol, 1-benzoyl- can be oxidized to the corresponding aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. A variety of methods are available for the oxidation of primary alcohols.

The Swern oxidation is a mild method that converts primary alcohols to aldehydes using dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.com This method is known for its high yields and tolerance of a wide range of functional groups, operating at low temperatures (typically -78 °C). organic-chemistry.orgyoutube.com

The Jones oxidation , on the other hand, is a more vigorous method that typically oxidizes primary alcohols to carboxylic acids. organic-chemistry.orgnumberanalytics.com The Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid. youtube.comorganic-chemistry.org Due to the strongly acidic conditions, it is less suitable for substrates with acid-sensitive functional groups. youtube.com

Oxidation Method Reagents Typical Product from Primary Alcohol Key Features Reference
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineAldehydeMild, low temperature, avoids over-oxidation wikipedia.orgorganic-chemistry.orgyoutube.com
Jones OxidationCrO₃, H₂SO₄, AcetoneCarboxylic AcidStrong oxidant, acidic conditions youtube.comorganic-chemistry.orgnumberanalytics.com
TEMPO-mediated OxidationTEMPO, NaOClAldehydeCatalytic, mild conditions scilit.com

Ether Formation

The hydroxyl group of 1-benzoyl-4-piperidineethanol can undergo etherification reactions, most commonly through a Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgchem-station.comlibretexts.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.comyoutube.comkhanacademy.orgchem-station.comlibretexts.org

The general reaction scheme involves treating 1-benzoyl-4-piperidineethanol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. youtube.comlibretexts.org This alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. masterorganicchemistry.comyoutube.comchem-station.com The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate this reaction. chem-station.com

Research has shown that the alkylation of similar 2-(azol-1-yl)ethanols with diarylmethyl halides in the presence of triethylamine is an effective method for synthesizing corresponding ethers. researchgate.net This suggests that a variety of alkylating agents can be employed to create a diverse library of ether derivatives of 1-benzoyl-4-piperidineethanol.

Reactions at the Benzoyl Carbonyl Moiety

The carbonyl group of the benzoyl moiety is a key site for chemical transformations, particularly reduction reactions.

Reduction of the Carbonyl Group

The carbonyl group of 1-benzoyl-4-piperidineethanol can be reduced to a methylene (B1212753) group (CH₂) or a hydroxyl group (CHOH), depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl to a methylene group. This reaction effectively converts the N-benzoyl group into an N-benzyl group.

Alternatively, milder reducing agents can be used for the partial reduction of the carbonyl group. For instance, modified aluminum hydride reagents have been used for the selective reduction of esters to aldehydes. researchgate.net While not directly applied to 1-benzoyl-4-piperidineethanol in the provided context, this methodology suggests the possibility of reducing the benzoyl carbonyl to a benzylic alcohol. Sodium borohydride (B1222165) (NaBH₄) is another common reagent for the reduction of ketones to secondary alcohols.

Ring System Reactivity and Modifications

The piperidine ring of 1-benzoyl-4-piperidineethanol can undergo various reactions, including substitutions and ring-opening, to generate novel structures.

Substitution Reactions on the Piperidine Ring

The primary substitution reaction involving the piperidine ring of this compound is the removal of the benzoyl group, which is technically a reaction at the nitrogen atom. This N-debenzoylation exposes the secondary amine of the piperidine ring, allowing for further functionalization. This is a common strategy in medicinal chemistry to introduce diverse substituents at the nitrogen atom. mdpi.com

The N-benzoyl group can be removed under various conditions, including acidic or basic hydrolysis, although this can sometimes be challenging. A plausible mechanism for N-debenzoylation could involve the reduction of the amide to an amine, as previously discussed. Once the benzoyl group is removed, the resulting 4-(2-hydroxyethyl)piperidine can react with a variety of electrophiles to introduce new N-substituents.

Controlled Ring Opening Reactions

While not extensively documented for 1-benzoyl-4-piperidineethanol itself, N-acyl piperidines can undergo controlled ring-opening reactions. These reactions typically involve the cleavage of a C-N bond within the piperidine ring, leading to linear amino alcohol derivatives.

One approach involves the von Braun-type reaction, where treatment with cyanogen (B1215507) bromide (BrCN) or an acyl halide can lead to the cleavage of a C-N bond. More recent methods have utilized photoredox catalysis for the selective C-N bond cleavage of N-benzoyl pyrrolidines, a reaction that could potentially be adapted for piperidine systems. researchgate.net These reactions often proceed through radical intermediates or by activation of the amide bond. researchgate.net

These ring-opening strategies provide a pathway to acyclic structures with defined stereochemistry, which can be valuable intermediates in organic synthesis.

Table of Compounds

Mechanistic Insights into Reactions of 4 Piperidineethanol, 1 Benzoyl

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically on 4-Piperidineethanol (B32411), 1-benzoyl- are not extensively documented in publicly available literature. However, the reactivity of this molecule can be inferred from the behavior of its constituent functional groups: the N-benzoyl piperidine (B6355638) and the primary alcohol.

The N-benzoyl group, being an amide, significantly influences the nucleophilicity of the piperidine nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for reactions. This delocalization imparts a planar character to the N-CO bond and introduces a rotational barrier.

Reactions involving the hydroxyl group of the 2-(piperidin-4-yl)ethanol moiety are expected to follow standard pathways for primary alcohols. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The mechanism would likely involve the formation of a chromate ester or a similar intermediate, followed by an elimination step.

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), the alcohol can form an ester. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by a nucleophile. These reactions can proceed through either SN1 or SN2 mechanisms, depending on the substrate, nucleophile, leaving group, and solvent.

Role of Intermediates in Reaction Pathways

The formation and stability of intermediates play a pivotal role in directing the course of reactions involving 4-Piperidineethanol, 1-benzoyl-.

In oxidation reactions , the formation of an aldehyde as an intermediate is a key step. The stability of this aldehyde and its susceptibility to further oxidation to a carboxylic acid will determine the final product distribution.

For nucleophilic substitution reactions at the ethanol (B145695) side chain, the nature of the intermediate carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) is critical. The proximity of the piperidine ring could potentially influence the stability of a carbocation intermediate through anchimeric assistance, although the electron-withdrawing nature of the N-benzoyl group might mitigate this effect.

In reactions involving the piperidine ring itself, such as potential N-debenzoylation, the stability of the resulting piperidinium ion intermediate would be a determining factor.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 4-Piperidineethanol, 1-benzoyl- are essential for understanding reaction rates and equilibria.

Kinetic studies on the analogous compound 1-(2-Hydroxyethyl)-piperidine reacting with CO2 have been conducted using techniques like the stopped-flow apparatus. Such studies allow for the determination of pseudo-first-order and second-order reaction rate constants. The reaction rates are influenced by factors such as reactant concentrations, temperature, and the nature of the solvent. For instance, the rate of reaction in methanol is generally lower than in ethanol for similar amine compounds ajgreenchem.com.

Below is a hypothetical data table illustrating the kind of kinetic data that could be generated for a reaction involving 4-Piperidineethanol, 1-benzoyl-.

Reaction Temperature (°C)Initial Concentration [A] (mol/L)Initial Concentration [B] (mol/L)Rate Constant (k) (L·mol⁻¹·s⁻¹)
250.10.10.05
350.10.10.12
450.10.10.28

This table is for illustrative purposes only and does not represent actual experimental data.

Stereochemical Control in Reactions

The piperidine ring in 4-Piperidineethanol, 1-benzoyl- possesses a chiral center if substituted further, and its chair conformation can influence the stereochemical outcome of reactions. The orientation of the substituents (axial vs. equatorial) can dictate the direction of attack of incoming reagents.

For reactions occurring at the ethanol side chain, the stereochemistry is less complex unless a new chiral center is formed. However, in reactions such as catalytic hydrogenation of a double bond that might be introduced into the side chain, the bulky N-benzoylpiperidine group can exert significant steric hindrance, leading to diastereoselective product formation. The catalyst would likely coordinate to the less hindered face of the molecule, directing the addition of hydrogen from that side.

The principles of stereochemical control are critical in the synthesis of complex molecules where specific stereoisomers are desired. The conformation of the piperidine ring and the steric bulk of the N-benzoyl group are the primary factors that would be manipulated to achieve stereochemical control in reactions of 4-Piperidineethanol, 1-benzoyl-.

Computational Chemistry Studies on 4 Piperidineethanol, 1 Benzoyl

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Electronic Structure Analysis

This would involve calculating the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Electron density distribution and electrostatic potential maps would also be generated to visualize the electron-rich and electron-poor regions of the molecule.

Reactivity Descriptors

From the electronic structure data, various reactivity descriptors can be calculated. These include electrophilicity and nucleophilicity indices, which predict how a molecule will react with electrophiles and nucleophiles. Charge transfer analysis would further elucidate the electron-donating and accepting capabilities of different parts of the molecule.

Conformational Analysis

The flexible piperidine (B6355638) ring and the rotatable bonds in the side chain of 4-Piperidineethanol (B32411), 1-benzoyl- mean that it can exist in multiple conformations. DFT calculations would be used to determine the geometries and relative energies of these different conformers, identifying the most stable, low-energy structures.

Molecular Dynamics Simulations

Molecular dynamics simulations would provide a dynamic picture of the compound's behavior over time. By simulating the movements of atoms and bonds, researchers can understand how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal important information about conformational changes and intermolecular interactions.

Theoretical Predictions of Reaction Pathways and Selectivity

Computational methods can be used to model potential chemical reactions involving 4-Piperidineethanol, 1-benzoyl-. By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely products and the selectivity of a reaction. This is particularly useful for understanding its metabolism or its synthesis.

Without specific research on 4-Piperidineethanol, 1-benzoyl-, any detailed discussion or data presentation on these computational aspects would be purely hypothetical. The scientific community has not yet published dedicated studies that would provide the necessary data to populate the requested article structure.

Applications of 4 Piperidineethanol, 1 Benzoyl As a Synthetic Intermediate

Building Block for Complex Organic Molecules

4-Piperidineethanol (B32411), 1-benzoyl- is utilized as a fundamental building block in the multi-step synthesis of complex organic molecules. evitachem.com Its structure incorporates a piperidine (B6355638) ring, a common motif in medicinal chemistry, protected by a benzoyl group, which makes it a significant intermediate. evitachem.comnih.gov The presence of both a secondary amine (as part of the amide) and a primary alcohol offers two distinct points for chemical modification. The hydroxyl group can undergo reactions such as acylation to form esters or oxidation to aldehydes and carboxylic acids, while the piperidine nitrogen, once deprotected, can act as a nucleophile. evitachem.com This dual functionality allows chemists to strategically build out different parts of a target molecule. For instance, the synthesis of N-substituted piperidine derivatives often begins with precursors like 4-piperidineethanol, where the benzoyl group serves as a stable protecting group during initial synthetic steps before its eventual removal to allow for further functionalization of the piperidine nitrogen. nih.govnih.gov

Precursor for Heterocyclic Scaffolds

The inherent piperidine structure of 4-Piperidineethanol, 1-benzoyl- makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. Heterocyclic compounds are of immense importance in the pharmaceutical industry, with the piperidine cycle being one of the most common structural units in drug molecules. nih.govmdpi.com

The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds. nih.govmdpi.com 4-Piperidineethanol, 1-benzoyl- serves as a direct precursor to other functionalized piperidines. The hydroxyl group on the ethanol (B145695) side chain can be converted into a leaving group, allowing for nucleophilic substitution to introduce a wide array of other functional groups or to form larger ring systems. The synthesis of various substituted piperidines often involves the initial preparation of a protected piperidine core, such as the one present in 4-piperidineethanol, 1-benzoyl-, followed by a series of reactions to build the final heterocyclic product. organic-chemistry.orgwhiterose.ac.uk General methods for piperidine synthesis, such as the cyclization of amino alcohols or the reduction of pyridine (B92270) derivatives, highlight the importance of intermediates like 4-piperidineethanol, which already contain the core saturated ring. dtic.mil

While direct synthesis of spiro-heterocycles from 4-Piperidineethanol, 1-benzoyl- is not extensively documented, its structural precursor, 1-benzoyl-4-piperidone, is a key synthon for such applications. Spiro-heterocycles, which feature two rings sharing a single atom, are of growing interest in medicinal chemistry. beilstein-journals.org The synthesis of spiro compounds often involves the reaction of a cyclic ketone with a bifunctional reagent. For example, 1-benzylpiperidin-4-one, a related compound, is used as a building block for spiro piperidine derivatives. nih.govresearchgate.net By oxidizing the alcohol of 4-Piperidineethanol, 1-benzoyl- back to the ketone, the resulting 1-benzoyl-4-piperidone can be used in reactions to form spiro systems, such as spiro[oxirane-2,4′-piperidines] or spiro[benzodioxin-2,4'-piperidines]. researchgate.netthieme-connect.de

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The piperidine scaffold is a cornerstone in drug discovery, and intermediates that provide this structure are crucial for developing new therapeutic agents. nih.gov 4-Piperidineethanol, 1-benzoyl- is a key intermediate in the synthesis of compounds with potential pharmacological activity, particularly those targeting the central nervous system. evitachem.com

The synthesis of small molecule libraries is a common strategy in modern drug discovery to screen for new lead compounds. nih.gov The straightforward and versatile chemistry of the benzoylpiperidine fragment makes it an excellent scaffold for library synthesis. nih.govmdpi.com Starting from 4-Piperidineethanol, 1-benzoyl-, chemists can generate a diverse set of analogues. For example, the hydroxyl group can be reacted with a library of carboxylic acids to produce a library of esters. Subsequently, the benzoyl protecting group can be removed and the resulting secondary amine can be reacted with a library of alkyl halides or acyl chlorides to create a large, two-dimensional library of disubstituted piperidine derivatives. This approach, which combines parallel synthesis with a versatile starting material, is efficient for producing numerous compounds for high-throughput screening. nih.gov The synthesis of a key intermediate for highly active narcotic analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from the related 1-benzylpiperidin-4-one, demonstrating the utility of such piperidine synthons in creating pharmacologically important compound libraries. researchgate.net

Many biologically active molecules are chiral, and their pharmacological effects are often dependent on their specific stereochemistry. nih.gov The carbon atom in the piperidine ring to which the ethanol group is attached is a stereocenter. Therefore, enantiomerically pure (S)- or (R)-4-Piperidineethanol, 1-benzoyl- can serve as a valuable chiral intermediate. The use of chiral piperidine alcohols is critical in the synthesis of specific drug candidates. google.com For example, the enzymatic kinetic resolution of the related compound 2-piperidineethanol (B17955) is employed to obtain enantiopure forms for use in enantioselective synthesis. nih.gov A similar resolution could provide access to the enantiomers of 4-Piperidineethanol, 1-benzoyl-. These chiral building blocks can then be used in asymmetric syntheses to produce complex chiral targets, such as certain neurokinin (NK1) receptor antagonists or C5a receptor inhibitors, where the specific stereochemistry of the piperidine moiety is essential for biological activity. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies Development

The development of novel synthetic methodologies for 4-Piperidineethanol (B32411), 1-benzoyl- is geared towards improving efficiency, stereoselectivity, and sustainability. While traditional multi-step syntheses have been established, emerging research focuses on more elegant and atom-economical approaches.

Recent advances in catalysis offer promising new routes. Transition metal catalysts, including those based on palladium, rhodium, and nickel, are being explored for more direct and selective C-H functionalization and cross-coupling reactions. mdpi.comnih.govmdpi.com For instance, new catalytic systems that enable the direct introduction of the benzoyl group or the ethanol (B145695) side chain onto a pre-formed piperidine (B6355638) ring could significantly shorten synthetic sequences. nih.gov Green chemistry principles are also driving innovation, with a focus on using less hazardous reagents and solvents, and developing catalytic cycles that operate under milder conditions. mdpi.com

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. researchgate.netnih.gov This technology could be harnessed to construct the carbon skeleton of 4-Piperidineethanol, 1-benzoyl- or to introduce further functionalization on the molecule. The use of light as a reagent offers a more sustainable alternative to traditional methods that often require harsh reagents and high temperatures.

Exploration of Undiscovered Reactivity Patterns

Beyond its established chemical behavior, there is a growing interest in exploring the undiscovered reactivity patterns of 4-Piperidineethanol, 1-benzoyl-. A key area of this exploration is the selective functionalization of the piperidine ring at positions that are traditionally difficult to access.

Site-selective C-H functionalization is a frontier in organic synthesis. researchgate.netnih.gov By carefully choosing catalysts and directing groups, it may be possible to selectively introduce new functional groups at the C2, C3, or C4 positions of the piperidine ring in 4-Piperidineethanol, 1-benzoyl-. researchgate.netnih.gov This would open up new avenues for creating a diverse library of analogs with potentially unique biological activities. The interplay between the N-benzoyl group and the catalyst is crucial for controlling this selectivity. nih.gov

Radical-mediated reactions are also being investigated to uncover novel reactivity. mdpi.comnih.gov These reactions can lead to the formation of new C-C and C-heteroatom bonds in ways that are complementary to traditional ionic reactions. The exploration of radical cyclizations and cross-coupling reactions involving 4-Piperidineethanol, 1-benzoyl- could lead to the discovery of new molecular scaffolds.

Advanced Computational Modeling for Predictive Synthesis

The use of advanced computational modeling is set to revolutionize the way synthetic routes are designed. For a molecule like 4-Piperidineethanol, 1-benzoyl-, computational chemistry can be a powerful tool for predicting reaction outcomes and designing more efficient synthetic pathways.

Density Functional Theory (DFT) is increasingly being used to study the mechanisms of reactions involved in piperidine synthesis. nih.govresearchgate.net These studies can provide valuable insights into transition states, activation energies, and the factors that control regioselectivity and stereoselectivity. nih.govresearchgate.net For example, computational models can help in the rational design of catalysts that favor the formation of a specific stereoisomer of a 4-Piperidineethanol, 1-benzoyl- derivative.

Machine learning and artificial intelligence are also emerging as powerful tools for predictive synthesis. By training algorithms on large datasets of chemical reactions, it is becoming possible to predict the products of a reaction with increasing accuracy. In the future, such tools could be used to design a complete synthetic route to 4-Piperidineethanol, 1-benzoyl- from simple starting materials, optimizing for factors such as yield, cost, and sustainability. youtube.com

Integration into Automated Synthesis Platforms

The integration of chemical synthesis into automated platforms is a rapidly growing field that promises to accelerate the pace of drug discovery and development. nih.gov The synthesis of 4-Piperidineethanol, 1-benzoyl- and its derivatives is well-suited for adaptation to these technologies.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, better reaction control, and the ability to safely handle hazardous reagents. nih.govamidetech.commit.edumit.edu The multi-step synthesis of 4-Piperidineethanol, 1-benzoyl- could be translated into a continuous flow process, allowing for its on-demand production with high purity and reproducibility. nih.govamidetech.commit.edumit.edu

Q & A

Q. How to design experiments investigating metabolic pathways of 4-Piperidineethanol, 1-benzoyl-?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-labeled benzoyl group) for tracer studies. Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) using software tools like MetaboLynx .

Data Contradiction Analysis

  • Example : If HPLC purity data conflicts with NMR integration ratios, consider:
    • Sample Preparation : Ensure homogeneity and absence of residual solvents.
    • Column Selectivity : Switch to a HILIC column for polar impurities undetected in reverse-phase.
    • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.